

Independent Verification of Nestoron's Therapeutic Effects: A Comparative Guide

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Compound of Interest

Compound Name: Nestoron

Cat. No.: B1681719

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This guide provides an objective comparison of **Nestoron** (segesterone acetate) with alternative hormonal therapies for contraceptive purposes in both females and males. The information is intended for researchers, scientists, and drug development professionals, offering a summary of clinical trial data, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Female Contraception: Nestoron (Segesterone Acetate) vs. Alternatives

Nestoron, a potent progestin, is the active component in a reusable contraceptive vaginal system, Annovera, which also contains ethinyl estradiol.[1][2] Its primary mechanism of action is the suppression of ovulation.[2] For comparison, this guide includes data on two other widely used progestins in long-acting contraceptives: etonogestrel and levonorgestrel.

Comparative Efficacy and Safety of Female Contraceptives

The following table summarizes the contraceptive efficacy and key safety findings from clinical trials of vaginal rings containing segesterone acetate and etonogestrel, as well as the levonorgestrel-releasing intrauterine system.

Feature	Segesterone Acetate/Ethinyl Estradiol Vaginal Ring (Annovera)	Etonogestrel/Ethinyl Estradiol Vaginal Ring (NuvaRing)	Levonorgestrel-Releasing Intrauterine System (Mirena/Liletta)
Dosage	Average of 0.15 mg segesterone acetate and 0.013 mg ethinyl estradiol daily	Releases 120 mcg of etonogestrel and 15 mcg of ethinyl estradiol daily[3]	Initially releases 20 mcg/day of levonorgestrel, decreasing over time
Method of Use	Reusable for up to 13 cycles (1 year); 21 days in, 7 days out	Single-use monthly; 21 days in, 7 days out	Inserted by a healthcare provider; effective for up to 5-10 years[4]
Pearl Index (Typical Use)	2.98 (95% CI 2.13–4.06) pregnancies per 100 woman-years[1]	0.65 - 1.18 pregnancies per 100 woman-years (from various studies)[5][6]	5-year life-table pregnancy rate of 0.92%[4]
Common Adverse Events	Headache, nausea, vomiting, vaginitis[6]	Headache, vaginitis, nausea, leukorrhea, weight gain[7]	Amenorrhea, irregular bleeding, ovarian cysts, headache[4][8]
Venous Thromboembolism (VTE) Risk	Estimated rate of 24 cases per 10,000 woman-years (post-marketing study required)[2]	Similar risk to combined oral contraceptives[7]	Generally considered to have a lower systemic hormonal effect and potentially lower VTE risk compared to combined hormonal contraceptives

Experimental Protocols: Female Contraceptive Clinical Trials

Segesterone Acetate/Ethinyl Estradiol Vaginal System (Annovera) Phase 3 Trials:

- Study Design: Two open-label, single-arm, multicenter, one-year (13-cycle) trials.

- **Participants:** Healthy, sexually active women aged 18-40 with normal menstrual cycles. Women with a BMI > 29 kg/m² were excluded in a later phase of the study.
- **Intervention:** Participants used the segesterone acetate/ethinyl estradiol vaginal system for 13 cycles, following a 21-days-in, 7-days-out regimen.
- **Primary Outcome:** The primary efficacy endpoint was the Pearl Index, calculated as the number of on-treatment pregnancies per 100 woman-years of exposure.
- **Data Collection:** Participants recorded daily use of the vaginal system, bleeding patterns, and any adverse events. Follow-up visits were conducted at regular intervals.

Etonogestrel/Ethinyl Estradiol Vaginal Ring (NuvaRing) Clinical Trials:

- **Study Design:** Various open-label and comparative clinical trials were conducted. For instance, one large study was an open-label, multicenter trial.
- **Participants:** Healthy women seeking contraception, typically aged 18-40.
- **Intervention:** Participants used the etonogestrel/ethinyl estradiol vaginal ring for multiple cycles, with a 21-day insertion period followed by a 7-day ring-free interval.
- **Primary Outcome:** Contraceptive efficacy was primarily assessed by the Pearl Index.
- **Data Collection:** Data on pregnancies, cycle control, compliance, and adverse events were collected throughout the studies.

Male Contraception: Nestoron (Segesterone Acetate) in Combination Therapy

Nestoron is being investigated as a key component in a male contraceptive gel, combined with testosterone. The progestin component, segesterone acetate, suppresses sperm production, while the testosterone component helps to maintain normal libido and other androgen-dependent functions.[9]

Comparative Efficacy of Experimental Male Hormonal Contraceptives

The development of male hormonal contraceptives is ongoing, with several promising candidates. The following table provides a comparison of the **Nestoron**/testosterone gel with other investigational hormonal methods.

Feature	Segesterone Acetate (Nestoron)/Testosterone Gel	Dimethandrolone Undecanoate (DMAU)	11 β -Methyl-Nortestosterone Dodecylcarbonate (11 β -MNTDC)
Administration	Daily transdermal gel application to the shoulders[9]	Daily oral pill[10]	Daily oral pill[10]
Mechanism	Progestin-induced suppression of spermatogenesis with testosterone replacement[9]	Progestogenic and androgenic activity to suppress testosterone and sperm count[10]	Progestogenic and androgenic activity to suppress testosterone and sperm count[10]
Sperm Suppression	Median time to < 1 million sperm/mL was less than 8 weeks; 86% of men achieved this by 15 weeks[9]	Effective in lowering testosterone levels below the normal range[10]	Effective in lowering testosterone levels below the normal range[10]
Key Findings from Early Trials	Appears to be effective and safe in early trials[9]	Well-tolerated with acceptable side effects in Phase 1 trials[10]	Well-tolerated with acceptable side effects in Phase 1 trials[10]
Reported Side Effects	Not detailed in the provided search results	Not detailed in the provided search results	Not detailed in the provided search results

Experimental Protocol: Nestoron/Testosterone Gel for Male Contraception (Phase 2b Study)

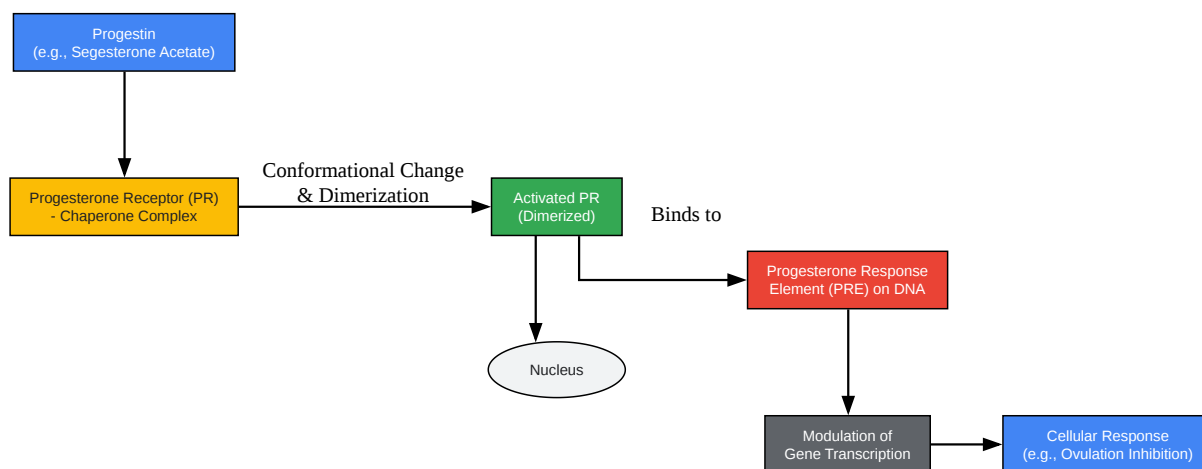
- Study Design: An ongoing multicenter, open-label, single-arm study.
- Participants: Healthy men with normal sperm counts (>15 million/mL).
- Intervention: Daily application of a transdermal gel containing 8 mg of segesterone acetate and 74 mg of testosterone to the shoulders.
- Phases of the Study:
 - Suppression Phase: Participants use the gel until their sperm count falls below 1 million/mL in two consecutive tests.
 - Efficacy Phase: Couples rely on the gel for contraception for a 2-year period.
 - Recovery Phase: Participants stop using the gel, and the return of normal sperm production is monitored.
- Primary Outcome: The primary outcome of the efficacy phase is the pregnancy rate. The primary outcome of the suppression phase is the time to achieve a sperm concentration of less than 1 million/mL.
- Data Collection: Regular monitoring of sperm concentration, hormone levels, and any adverse events.

Signaling Pathways

The therapeutic effects of **Nestoron** and its alternatives are mediated through complex signaling pathways involving nuclear hormone receptors.

Progesterone Receptor Signaling Pathway

Nestoron, as a progestin, primarily acts as an agonist for the progesterone receptor (PR). The binding of a progestin to the PR initiates a cascade of events that ultimately leads to the regulation of gene expression, which in the context of contraception, results in the inhibition of ovulation.

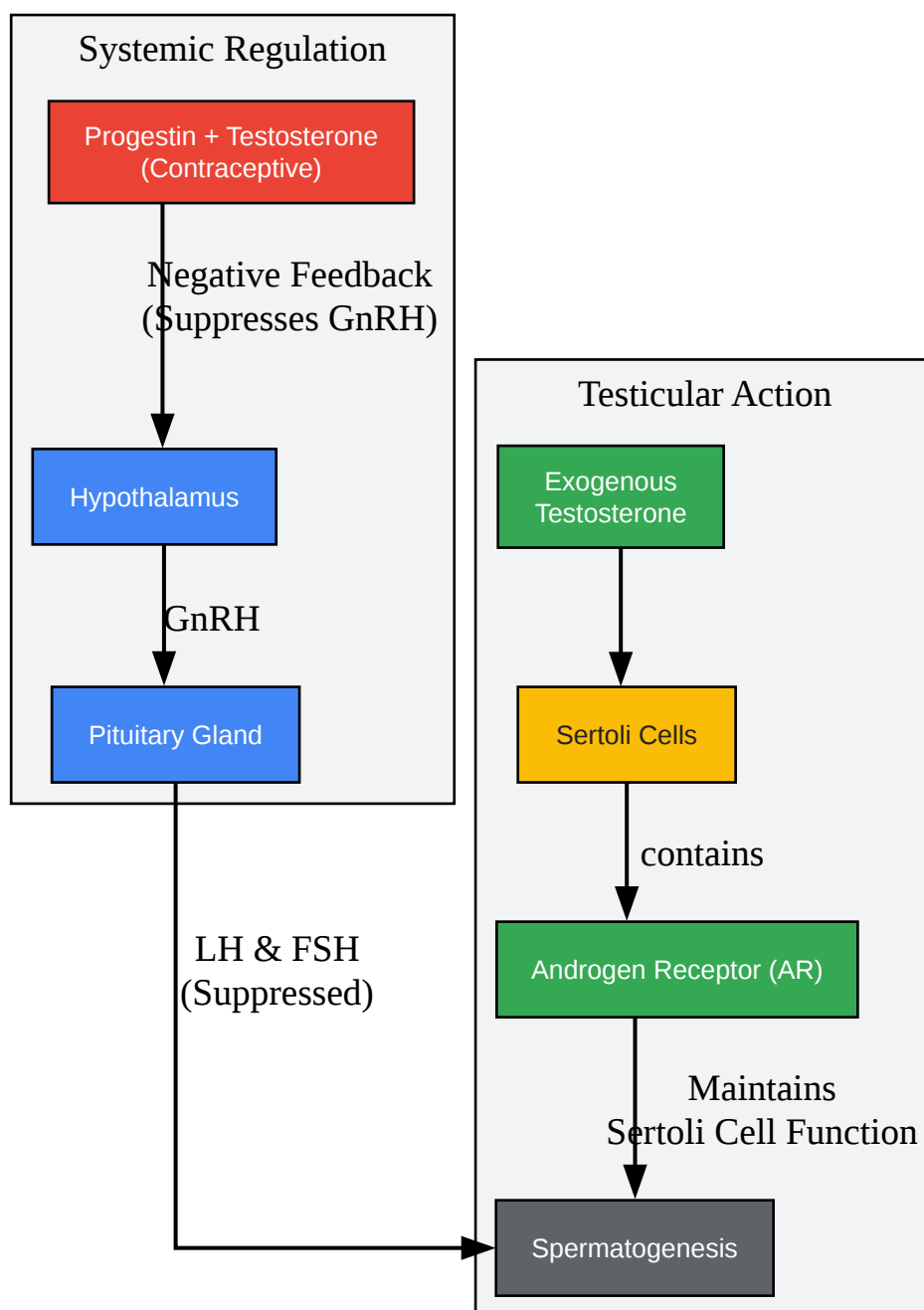


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Caption: Progesterone receptor signaling pathway initiated by progestin binding.

Androgen Receptor Signaling in Spermatogenesis Suppression

In male contraception, the combination of a progestin and testosterone acts on the hypothalamic-pituitary-gonadal axis to suppress spermatogenesis. The progestin component is primarily responsible for inhibiting the release of gonadotropins, while the exogenous testosterone maintains other physiological functions by acting on the androgen receptor (AR).



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Caption: Hormonal regulation of spermatogenesis for male contraception.

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